![molecular formula C24H28N2O4S B2528311 4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline CAS No. 866848-36-4](/img/structure/B2528311.png)
4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline
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Overview
Description
The compound 4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related quinoline derivatives and their chemistry, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures that can include the formation of azepines, as seen in the study of the mechanism of formation of azepino[1,2-a]quinolines from 2-methylquinolines . Additionally, the organocatalytic domino reactions described in the synthesis of 1,4-dihydroquinolines suggest a potential pathway for synthesizing complex quinoline derivatives . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be established through various analytical techniques, including spectral data and computational methods such as DFT and TD-DFT calculations . The analysis of molecular conformation, dipole moment, and thermodynamic energy values of molecular orbitals can provide a detailed understanding of the stability and electronic properties of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. The primary photoproduct of the photolysis of 4-azidoquinoline 1-oxide suggests that quinoline derivatives can participate in photochemical reactions leading to the formation of azo-dimers . This information can be useful in predicting the reactivity of the compound under study in light-induced processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their optical properties and cytotoxicity, can be influenced by their electronic structure, particularly the energy of the lowest unoccupied molecular orbital (LUMO) . The study of these properties in relation to the molecular structure can provide insights into the behavior of the compound in various environments and its potential biological activity.
Scientific Research Applications
Photolytic Ring-Expansion Reactions
Photolytic ring-expansion of 6-azidoquinolines, closely related to the structure of interest, results in unexpected azepine ring-opening reactions. This process has been studied for its unique behavior and potential applications in creating novel compounds through photolysis, highlighting the importance of understanding the mechanisms behind these transformations for applications in synthetic chemistry and material science (Hayes et al., 1990).
Organocatalytic C(sp3)-H Functionalization
Organocatalytic approaches to C(sp3)-H functionalization via carbocation-initiated cascade [1,5]-hydride transfer/cyclization have been developed. This methodology allows the synthesis of dihydrodibenzo[b,e]azepine derivatives, showcasing the potential of such transformations in the efficient and environmentally friendly synthesis of complex heterocycles (Li et al., 2018).
Enantioselective Synthesis of Tetrahydroprotoberberines
The controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile lead to the preparation of various alkaloids, including tetrahydroprotoberberines. This process demonstrates the utility of 4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline derivatives in the enantioselective synthesis of medically significant compounds (Blank & Opatz, 2011).
Novel Scaffolds for Medicinal Chemistry
The synthesis and ADME evaluation of novel scaffolds, including 4-(trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-ones, through a Beckmann rearrangement, show the exploration of uncharted chemical space for drug discovery. These findings suggest the role of similar compounds in the development of new therapeutic agents with favorable drug-like properties (Muylaert et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-17-8-10-18(11-9-17)31(27,28)23-16-25-20-15-22(30-3)21(29-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQIEQBJTFMXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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